molecular formula C13H20ClN3 B11728381 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine

2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine

Cat. No.: B11728381
M. Wt: 253.77 g/mol
InChI Key: OIKPAHGRDVKVFV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine typically involves the reaction of 4-chlorobenzyl chloride with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of corresponding ketones or carboxylic acids, while reduction could yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological systems.

    Medicine: Potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.

    Industry: May be used in the production of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. Typically, compounds of this nature may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanol
  • 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetic acid

Uniqueness

2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine is unique due to its specific structural features, which may confer distinct pharmacological properties compared to similar compounds. Its combination of a chlorophenyl group and a methylpiperazine ring may result in unique interactions with biological targets.

Properties

Molecular Formula

C13H20ClN3

Molecular Weight

253.77 g/mol

IUPAC Name

2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine

InChI

InChI=1S/C13H20ClN3/c1-16-6-8-17(9-7-16)13(10-15)11-2-4-12(14)5-3-11/h2-5,13H,6-10,15H2,1H3

InChI Key

OIKPAHGRDVKVFV-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(CN)C2=CC=C(C=C2)Cl

Origin of Product

United States

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